molecular formula C15H25NO3 B1270602 N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine CAS No. 356094-16-1

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine

Cat. No.: B1270602
CAS No.: 356094-16-1
M. Wt: 267.36 g/mol
InChI Key: NKDYKBBPOOZLGL-UHFFFAOYSA-N
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Description

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,4,5-trimethoxybenzaldehyde, is subjected to a reductive amination reaction with pentan-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is studied for its potential effects on various biological pathways and receptors, including its role as a ligand for certain neurotransmitter receptors.

    Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trimethoxyphenyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A structurally similar compound with a phenethylamine backbone.

    2,4,5-Trimethoxybenzylamine: Another related compound with a benzylamine structure.

Uniqueness

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is unique due to its specific combination of the trimethoxyphenyl group and the pentan-3-amine backbone, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3/h8-9,12,16H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYKBBPOOZLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357913
Record name N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-16-1
Record name N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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